N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide
Description
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-phenyl-3-piperidin-2-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-11-6-2-1-3-7-11)12-10-20-18-14(12)13-8-4-5-9-16-13/h1-3,6-7,10,13,16H,4-5,8-9H2,(H,17,19) |
InChI Key |
XQLKTSXRSSTYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NOC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of scalable synthetic routes that can be optimized for large-scale production. This includes the use of high-yielding reactions and cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Therapeutic Applications
Anti-inflammatory Properties
Research indicates that isoxazole derivatives, including N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in macrophage cell lines, suggesting potential use in treating inflammatory diseases .
Analgesic Effects
The compound has been evaluated for its analgesic properties. In experimental models, it demonstrated efficacy comparable to established analgesics like indomethacin, indicating its potential for pain management .
Immunomodulatory Effects
Isoxazole derivatives have been reported to modulate immune responses. For example, this compound has shown the ability to regulate gene expression related to immune functions. It upregulates genes such as fractalkine (CX3CL1) while downregulating IL-10 and TLR4, suggesting a role in immunosuppression . This could be particularly relevant in conditions requiring modulation of the immune system, such as autoimmune diseases.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the compound's potential:
Study on Immune Regulation
A study demonstrated that this compound effectively reduced carrageenan-induced inflammation in mice, showcasing its anti-inflammatory and analgesic properties .
Antitumor Activity Assessment
In vitro studies on cancer cell lines revealed that this compound could inhibit the growth of various tumors by targeting specific signaling pathways associated with cell proliferation .
Mechanism of Action
The mechanism of action of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide can be contextualized against related isoxazole carboxamides and heterocyclic derivatives. Below is a detailed analysis:
Key Observations
Structural Diversity: The target compound’s piperidin-2-yl group distinguishes it from leflunomide (CF3-phenyl) and SI30 (nitrophenyl). Piperidine may improve solubility or target engagement compared to aromatic substituents . Electron-withdrawing groups (e.g., CF3 in leflunomide, nitro in SI30) are common in active analogs, suggesting that the phenyl group in the target compound may require additional functionalization for enhanced activity .
Synthetic Methods: SI30 is synthesized via alkylation under mild conditions (room temperature, DMF), whereas chromone derivatives (e.g., compound 58) require reflux and cycloaddition reactions .
Biological Implications: Leflunomide’s immunosuppressive activity correlates with its trifluoromethyl group, which enhances metabolic stability . The target compound’s piperidine moiety could mimic this stability while offering conformational flexibility for receptor binding.
Research Findings and Limitations
- Spectroscopic Characterization: Analogous isoxazole carboxamides (e.g., leflunomide) are analyzed via FT-IR and FT-Raman spectroscopy, confirming the influence of substituents on vibrational modes . Similar methods could validate the target compound’s structure.
- Knowledge Gaps: No direct biological data or pharmacokinetic profiles are available for this compound. Comparative studies with leflunomide or SI30 in vitro/in vivo are needed to assess efficacy.
Biological Activity
N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in neuroscience and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, a phenyl group, and a piperidine moiety, with a molecular weight of approximately 271.31 g/mol. Its unique structure allows for interactions with various biological targets, particularly gamma-aminobutyric acid type A (GABA) receptors, which are critical in modulating neurotransmission.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activity:
- GABA Receptor Affinity : The compound shows a notable affinity for GABA receptors, which play a crucial role in inhibitory neurotransmission. This interaction suggests potential applications in treating cognitive disorders such as Alzheimer's disease and other conditions characterized by neuronal excitability .
- Cognitive Enhancement : Preliminary studies have indicated that the compound may act as a cognitive enhancer, possibly improving memory and learning processes through its modulation of GABAergic activity .
- Antitubercular Properties : Similar compounds have shown antitubercular activity, suggesting that this compound may also possess broader antimicrobial properties .
Synthesis
The synthesis of this compound typically involves multiple steps that allow for the introduction of various substituents to modify its biological properties. The synthetic pathways often include the formation of the isoxazole ring through cycloaddition reactions and subsequent functionalization .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide | Dimethyl substitution on nitrogen | Potential neuroactive properties | Variations in methylation can affect receptor affinity |
| (R)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | Indazole core instead of isoxazole | Antitumor activity reported | Different core structure may alter pharmacodynamics |
| Substituted N-Phenyl-thiazole derivatives | Thiazole instead of isoxazole | Antitubercular activity | Different heterocycle may provide resistance against efflux mechanisms |
This comparison highlights how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have further elucidated the pharmacological profile of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit neuronal excitability in cultured neurons, supporting its proposed role as a GABA receptor modulator .
- Animal Models : In vivo studies using rodent models have indicated improvements in cognitive function following administration of the compound, reinforcing its potential as a cognitive enhancer .
- Antimicrobial Testing : Preliminary antimicrobial assays showed promising results against various bacterial strains, suggesting potential applications beyond neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide?
- Methodology : The compound can be synthesized via [3+2] cycloaddition reactions using nitrones and dipolarophiles. For example, nitrones derived from formylchromones react with acetylenedicarboxylates under anhydrous ethanol reflux (6 hours) to form isoxazole derivatives. Substituents on the nitrogen atom (e.g., alkyl groups) influence reaction selectivity .
- Optimization : Adjusting dipolarophiles (e.g., dimethyl acetylenedicarboxylate) and reaction conditions (solvent, temperature) can improve yield and regioselectivity .
Q. How can spectroscopic techniques validate the structure of this compound?
- FT-IR/FT-Raman : Analyze functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹). Compare experimental spectra with density functional theory (DFT)-calculated spectra for accuracy .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 15.839 Å, β = 101.29°) confirm molecular geometry and intermolecular interactions .
Q. What analytical methods ensure purity and impurity profiling?
- RP-HPLC : Use a C18 column with mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid). Monitor impurities (e.g., methyl-substituted analogs) at UV 254 nm. Method validation via Quality by Design (QbD) ensures robustness .
- Validation Parameters : Include specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) .
Advanced Research Questions
Q. How do electronic effects of substituents influence cycloaddition pathways in its synthesis?
- Mechanistic Insight : Alkyl substituents on the nitrogen atom stabilize nitrone intermediates, favoring [3+2] cycloaddition over alternative pathways. Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring may alter dipole reactivity, as shown in related isoxazole derivatives .
- Computational Modeling : Use DFT to calculate frontier molecular orbitals (HOMO-LUMO gaps) of nitrones and dipolarophiles to predict regioselectivity .
Q. How to resolve contradictions in spectroscopic data for structural elucidation?
- Case Study : Discrepancies in NMR chemical shifts (e.g., piperidinyl proton splitting) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects or compare with X-ray-derived torsion angles .
- Cross-Validation : Combine multiple techniques (e.g., 2D-COSY, HSQC) to assign ambiguous signals and validate against crystallographic data .
Q. What computational approaches predict biological activity against protease targets?
- Docking Studies : Target D1 protease (a herbicidal target) using software like AutoDock Vina. The isoxazole-piperidine scaffold shows potential due to hydrogen bonding with catalytic residues (e.g., His-190) and hydrophobic interactions with the active site .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize derivatives .
Q. How to design analogs with improved metabolic stability?
- Structural Modifications : Replace the phenyl group with fluorinated analogs (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation. Test stability in microsomal assays (e.g., t½ > 60 minutes) .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide position to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
